molecular formula C26H25FN6O2S B2618006 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1223779-04-1

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2618006
CAS RN: 1223779-04-1
M. Wt: 504.58
InChI Key: ITKZEQNOMGFSCR-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine . It’s part of a series of adenosine receptor antagonists bearing a reactive linker . The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was chosen as a pharmacophore for the adenosine receptors .


Synthesis Analysis

A one-pot microwave-assisted method was developed for the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines from 5-aminopyrazolyl-4-carbonitriles, orthoesters, and hydrazides . This method utilizes anisole as a green media for the reaction and tolerates variations in the structure of each substrate .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl core, a butoxyphenyl group at the 9-position, a thio group at the 2-position, and a 3-fluoro-4-methylphenyl group attached via an acetamide linkage .


Chemical Reactions Analysis

The compound is part of a series that was used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety . The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was substituted at the 5 position with reactive linkers of different lengths .

Scientific Research Applications

Molecular Probes for A2A Adenosine Receptor

The chemical compound 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide has been explored for its potential applications in scientific research, particularly focusing on its role as a molecular probe for the A2A adenosine receptor. A study by Kumar et al. (2011) highlights the synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives that display high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). This research is significant in understanding the chemical interactions and the potential therapeutic applications targeting the A2A AR, contributing valuable insights into the development of pharmacological probes for studying the receptor's role in various physiological and pathological processes Kumar et al., 2011.

Insecticidal Applications

Another area of research involves the synthesis of innovative heterocycles incorporating a thiadiazole moiety for insecticidal purposes. Fadda et al. (2017) utilized a similar chemical framework to develop compounds with significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study demonstrates the compound's potential in agricultural applications, providing a chemical basis for developing new insecticides Fadda et al., 2017.

Anticancer and Antimicrobial Activities

Research by Riyadh et al. (2013) on antipyrine-based heterocycles, including the chemical structure related to 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide, has shown that these compounds possess notable anticancer and antimicrobial activities. This indicates the compound's utility in medical and pharmaceutical research, aiming at the development of new therapeutic agents Riyadh et al., 2013.

Antioxidant and Anticancer Properties

A study by Sunil et al. (2010) focused on the antioxidant and anticancer properties of triazolo-thiadiazoles, closely related to the chemical compound . Their findings suggest that these compounds can induce apoptosis in hepatocellular carcinoma cell lines, highlighting the potential for therapeutic applications in cancer treatment Sunil et al., 2010.

Mechanism of Action

    Target of action

    Compounds with similar structures have been found to inhibit certain kinases, such as c-Met kinase . These kinases play crucial roles in cellular processes like growth, proliferation, and survival.

    Mode of action

    The compound might bind to the active site of its target kinase, preventing the kinase from phosphorylating its substrates and thus inhibiting its activity .

    Biochemical pathways

    By inhibiting its target kinase, the compound could affect various signaling pathways that the kinase is involved in, such as the PI3K/AKT/mTOR pathway, which is important for cell survival and proliferation .

    Pharmacokinetics

    The ADME properties of the compound would depend on various factors, including its chemical structure and the characteristics of the biological system it’s introduced to. These properties would determine the compound’s bioavailability, half-life, and potential for toxicity .

    Result of action

    The inhibition of the target kinase could lead to decreased cell proliferation and potentially induce apoptosis, which could be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .

    Action environment

    The efficacy and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound .

Future Directions

The development of these compounds paves the way for the development of more potent conjugable and conjugated ligands targeting adenosine receptors . They could be useful in creating multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-fluorobenzoyl chloride. The second intermediate is 3-fluoro-4-methylphenylacetic acid, which is synthesized from 3-fluoro-4-methylbenzaldehyde and malonic acid. These two intermediates are then coupled with N-(tert-butoxycarbonyl)glycine methyl ester to form the final product.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-fluorobenzoyl chloride", "3-fluoro-4-methylbenzaldehyde", "malonic acid", "N-(tert-butoxycarbonyl)glycine methyl ester" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: 4-butoxyaniline is reacted with 2-chloro-5-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide. This amide is then reacted with Lawesson's reagent to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of 3-fluoro-4-methylphenylacetic acid: 3-fluoro-4-methylbenzaldehyde is reacted with malonic acid in the presence of a base such as potassium carbonate to form the corresponding enolate. This enolate is then hydrolyzed to form 3-fluoro-4-methylphenylacetic acid.", "Coupling of intermediates: The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and 3-fluoro-4-methylphenylacetic acid intermediates are coupled with N-(tert-butoxycarbonyl)glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide." ] }

CAS RN

1223779-04-1

Molecular Formula

C26H25FN6O2S

Molecular Weight

504.58

IUPAC Name

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C26H25FN6O2S/c1-3-4-13-35-20-9-6-18(7-10-20)22-15-23-25-29-30-26(32(25)11-12-33(23)31-22)36-16-24(34)28-19-8-5-17(2)21(27)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,28,34)

InChI Key

ITKZEQNOMGFSCR-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC(=C(C=C5)C)F)C3=C2

solubility

not available

Origin of Product

United States

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